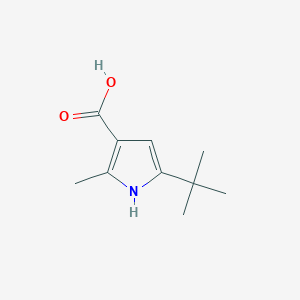

5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular weight of 181.23 . Its IUPAC name is 5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid .

Synthesis Analysis

The synthesis of pyrrole derivatives, including 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid, often involves the Paal-Knorr pyrrole condensation, which is an operationally simple and economical method . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The InChI code for 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid is 1S/C10H15NO2/c1-6-7(9(12)13)5-8(11-6)10(2,3)4/h5,11H,1-4H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Pyrrole derivatives, including 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid include its molecular weight of 181.23 and its IUPAC name .Applications De Recherche Scientifique

Synthesis Techniques

One-step continuous flow synthesis : This technique enables the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives through a one-step, continuous flow process. This method efficiently generates pyrrole-3-carboxamides, including CB1 inverse agonists, showcasing a streamlined approach for synthesizing complex compounds directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).

Chemical Reactions

Singlet oxygen reactions : The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, leading to the production of 5-substituted pyrroles. These compounds are significant as precursors for prodigiosin and its analogs, highlighting a method to generate biologically relevant molecules (Wasserman et al., 2004).

Material Science

Polymer End-Capping : N-(2-tert-Butoxyethyl)pyrrole has been used for end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations, demonstrating the utility of 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid derivatives in modifying polymers. This process enables the creation of polymers with specific end groups, facilitating further functionalization (Morgan & Storey, 2010).

Medicinal Chemistry

Antibacterial Agents : Derivatives of 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid have been explored for their antibacterial properties. Specifically, fluoronaphthyridine derivatives exhibit in vitro and in vivo antibacterial activities, with modifications to the pyrrole moiety affecting the potency and efficacy of these compounds (Bouzard et al., 1992).

Novel Building Blocks

Regio-selective synthesis : A regio-selective synthesis method for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been developed. This approach leverages the bulky tert-butyl moiety to direct selective substitutions, offering a pathway to synthesize novel compounds with potential applications in drug development and materials science (Nguyen et al., 2009).

Orientations Futures

The future directions for the research and application of 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid could involve exploring its potential biological activities and developing new synthesis methods. As pyrrole derivatives are known to have diverse biological activities , there could be potential for 5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid in pharmaceutical applications.

Propriétés

IUPAC Name |

5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6-7(9(12)13)5-8(11-6)10(2,3)4/h5,11H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBWSWSZEONYDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxylic acid | |

CAS RN |

1269005-80-2 |

Source

|

| Record name | 5-tert-butyl-2-methyl-1Ð?-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539410.png)